molecular formula C14H12N2OS B6467367 8-[(2-methyl-1,3-thiazol-4-yl)methoxy]quinoline CAS No. 2640893-53-2

8-[(2-methyl-1,3-thiazol-4-yl)methoxy]quinoline

Cat. No.: B6467367
CAS No.: 2640893-53-2
M. Wt: 256.32 g/mol
InChI Key: CHHJXXGHPISRDT-UHFFFAOYSA-N
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Description

8-[(2-methyl-1,3-thiazol-4-yl)methoxy]quinoline is a heterocyclic compound that combines the structural features of quinoline and thiazole. Quinoline is known for its wide range of biological activities, while thiazole is a versatile scaffold in medicinal chemistry. The combination of these two moieties in a single molecule can potentially lead to compounds with unique and enhanced biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[(2-methyl-1,3-thiazol-4-yl)methoxy]quinoline typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 2-methylthioamide with α-haloketones under basic conditions.

    Quinoline Derivative Preparation: The quinoline moiety can be prepared through various methods, such as the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Coupling Reaction: The final step involves the coupling of the thiazole derivative with the quinoline derivative. This can be achieved through nucleophilic substitution reactions, where the thiazole derivative acts as a nucleophile and the quinoline derivative as an electrophile.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions (temperature, pressure, solvent), and employing catalysts to increase yield and reduce reaction time.

Chemical Reactions Analysis

Types of Reactions

8-[(2-methyl-1,3-thiazol-4-yl)methoxy]quinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the quinoline and thiazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of reduced quinoline or thiazole derivatives.

    Substitution: Formation of various substituted quinoline or thiazole derivatives.

Scientific Research Applications

8-[(2-methyl-1,3-thiazol-4-yl)methoxy]quinoline has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an antimicrobial, antifungal, and anticancer agent.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials, such as dyes and polymers.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Such as chloroquine and quinine, known for their antimalarial properties.

    Thiazole Derivatives: Such as ritonavir and abafungin, known for their antiviral and antifungal activities.

Uniqueness

8-[(2-methyl-1,3-thiazol-4-yl)methoxy]quinoline is unique due to the combination of quinoline and thiazole moieties, which can result in enhanced biological activities compared to individual quinoline or thiazole derivatives. This dual functionality makes it a promising candidate for further research and development in various fields.

Biological Activity

Overview

8-[(2-methyl-1,3-thiazol-4-yl)methoxy]quinoline is a heterocyclic compound that integrates the structural features of quinoline and thiazole. Both of these moieties are recognized for their diverse biological activities, making this compound a subject of interest in medicinal chemistry. The combination may lead to enhanced biological properties compared to individual components.

The biological activity of this compound can be attributed to the following mechanisms:

  • Antimicrobial Activity : Quinoline derivatives are known for their antimicrobial properties. Thiazole derivatives exhibit similar activities, including antibacterial and antifungal effects .
  • Anticancer Properties : Compounds containing both quinoline and thiazole have shown potential in anticancer research. They may inhibit cell proliferation in various cancer cell lines, including HCT-116 and HepG2 .

Biological Activities

The compound has been studied for several biological activities:

  • Antimicrobial : Exhibits significant activity against various bacterial strains and fungi. For instance, thiazole derivatives have demonstrated effectiveness against E. coli and C. albicans .
  • Anticancer : Research indicates that this compound may induce cytotoxic effects in cancer cells. Studies show that compounds with similar structures can reduce cell viability significantly in cancer lines such as A549 and MCF-7 .

Case Studies and Experimental Data

  • Antimicrobial Activity :
    • A study highlighted that thiazole derivatives showed MIC values ranging from 0.7 to 15.62 μg/mL against various bacterial species, indicating strong antibacterial properties .
    • In another investigation, compounds similar to this compound were effective against resistant strains like MRSA with MIC values lower than traditional antibiotics .
  • Anticancer Activity :
    • A series of thiazole-integrated compounds were tested against multiple cancer cell lines, revealing IC50 values below 1 µM for some analogues, suggesting potent anticancer activity .
    • The structure–activity relationship (SAR) studies indicated that specific substitutions on the thiazole ring enhance anticancer efficacy significantly compared to unsubstituted analogues .

Comparative Analysis

To provide a clearer understanding of the biological activity of this compound, the following table compares its properties with other known quinoline and thiazole derivatives.

Compound TypeBiological ActivityNotable EffectsReference
Quinoline DerivativesAntimalarialEffective against malaria parasites
Thiazole DerivativesAntibacterialEffective against Gram-positive bacteria
8-[(2-methyl...quinolineAnticancerInduces apoptosis in cancer cells

Properties

IUPAC Name

2-methyl-4-(quinolin-8-yloxymethyl)-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2OS/c1-10-16-12(9-18-10)8-17-13-6-2-4-11-5-3-7-15-14(11)13/h2-7,9H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHHJXXGHPISRDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)COC2=CC=CC3=C2N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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